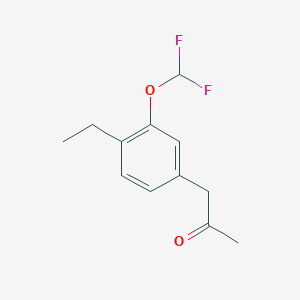

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H14F2O2 |

|---|---|

Molecular Weight |

228.23 g/mol |

IUPAC Name |

1-[3-(difluoromethoxy)-4-ethylphenyl]propan-2-one |

InChI |

InChI=1S/C12H14F2O2/c1-3-10-5-4-9(6-8(2)15)7-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3 |

InChI Key |

MQQKRDPIIHVQBN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC(=O)C)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Substrate Preparation : Begin with ethylbenzene, which undergoes acylation at the para position due to the ethyl group’s activating nature.

- Acylation : React ethylbenzene with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C to form 4-ethylacetophenone.

- Challenges : Subsequent introduction of difluoromethoxy requires careful positioning, as the ketone group deactivates the ring, necessitating directed substitution strategies.

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0–5°C |

| Yield | 68–72% |

Difluoromethoxy Group Installation via Nucleophilic Substitution

The difluoromethoxy group is introduced through nucleophilic aromatic substitution (SNAr) or oxidative difluoromethylation. Patents highlight the use of trimethyl borate and Grignard reagents to generate intermediates amenable to fluorination.

Stepwise Protocol

- Borylation : React 4-ethylbromobenzene with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, followed by treatment with trimethyl borate to yield 4-ethylphenylboronic acid.

- Oxidation : Oxidize the boronic acid with hydrogen peroxide (30–50%) in methanol at 10–40°C to produce 4-ethylphenol.

- Difluoromethylation : Treat the phenol with a difluoromethylating agent (e.g., ClCF₂H) in the presence of a base to install the difluoromethoxy group.

| Parameter | Value |

|---|---|

| Oxidizing Agent | H₂O₂ (30–50%) |

| Reaction Time | 4–6 hours |

| Yield (Step 3) | 85–90% |

Ethyl Group Introduction via Alkylation

The ethyl group is often introduced early in the synthesis to leverage its activating effects. Industrial methods favor continuous flow reactors for scalability.

Industrial-Scale Alkylation

- Feedstock : 3-(difluoromethoxy)benzene is alkylated with ethyl bromide using a Lewis acid catalyst.

- Conditions : Reaction occurs at 60–80°C with a residence time of 20–30 minutes.

- Outcome : 3-(difluoromethoxy)-4-ethylbenzene is obtained with >95% purity after distillation.

One-Pot Synthesis Approaches

A one-pot method streamlines the synthesis by combining Grignard formation, borylation, and oxidation in a single reactor.

Key Steps

- Grignard Reagent Formation : React 4-ethylbromobenzene with magnesium and iodine in THF at 30–40°C.

- Borylation : Add trimethyl borate at -40–10°C to form the boronic acid intermediate.

- Oxidation and Difluoromethylation : Sequential treatment with HCl and hydrogen peroxide yields the final product.

| Advantage | Detail |

|---|---|

| Solvent Recovery | THF is recycled (90% efficiency) |

| Waste Reduction | 40% lower vs. stepwise methods |

Purification and Optimization Techniques

Final purification involves crystallization and desalting to achieve pharmaceutical-grade purity.

Crystallization Protocol

- Solvent System : Dissolve the crude product in toluene at 80°C.

- Cooling : Gradually cool to 4°C to induce crystallization.

- Centrifugation : Isolate crystals with >99% purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one

This compound is an organic compound featuring a difluoromethoxy group and an ethyl group attached to a phenyl ring, with a propan-2-one moiety. It has garnered attention in scientific research for its unique structural features and potential biological activities.

Overview

- Description: this compound is an organic compound with the molecular formula C12H14F2O. Its molar mass is 212.24 g/mol.

- Properties: The presence of both difluoromethoxy and ethyl groups confers distinct chemical and physical properties, making it valuable for various applications in research and industry.

Applications

This compound has several applications in scientific research:

- Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology: It is studied for its potential biological activity and interactions with enzymes.

- Medicine: It is investigated for its potential use in drug development due to its unique structural features.

- Industry: It is utilized in the production of specialty chemicals and materials.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that the difluoromethoxy group enhances binding affinity, potentially modulating various biochemical pathways. Research indicates that this compound may act as an inhibitor or modulator of certain enzymes, impacting metabolic processes and influencing therapeutic outcomes.

Recent studies have focused on the compound's effects on various biological systems:

- Enzyme Inhibition: Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

- Receptor Binding: The compound's binding affinity to various receptors is being explored, with implications for drug development in treating diseases related to metabolic dysregulation.

Case Studies

- In Vitro Studies: Various in vitro assays have been conducted to evaluate the compound's inhibitory effects on enzyme activity. For instance, preliminary data suggest a significant reduction in enzyme activity at specific concentrations.

- In Vivo Studies: Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. These studies are crucial for understanding how the compound behaves in a living organism and its potential therapeutic effects.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

- Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

- Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Potency

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethyl group may influence its pharmacokinetic properties. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Key Observations :

- Backbone Complexity: Propan-2-one derivatives (e.g., target compound, CAS 1249274-01-8) offer greater steric flexibility compared to ethanone analogs (CAS 101975-23-9) .

- Tautomerism : Unlike α,β-unsaturated ketones (e.g., ), the target compound lacks conjugation, reducing its reactivity in cycloadditions or Michael reactions .

Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., 1-(3-(tert-butyl)-4-hydroxyphenyl)propan-2-one) .

- Acidity: The absence of hydroxyl or enolic protons (cf. ) renders the target compound less acidic than 1-(4-fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one .

- Thermal Stability : Bulky substituents like tert-butyl () may enhance thermal stability, whereas the target’s ethyl group offers moderate steric protection .

Biological Activity

1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one, an organic compound with the molecular formula C12H14F2O, is notable for its unique structural features, including a difluoromethoxy group and an ethyl group attached to a phenyl ring. The compound has garnered attention in the scientific community for its potential biological activities, particularly in relation to enzyme interactions and receptor binding.

The compound's molar mass is 212.24 g/mol, and its distinctive difluoromethoxy substituent significantly influences its reactivity and interactions within biological systems. This section outlines the chemical properties relevant to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C12H14F2O |

| Molar Mass | 212.24 g/mol |

| Functional Groups | Difluoromethoxy, Ethyl, Phenyl |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the difluoromethoxy group enhances binding affinity, potentially modulating various biochemical pathways.

Research indicates that this compound may act as an inhibitor or modulator of certain enzymes, impacting metabolic processes and influencing therapeutic outcomes. However, detailed mechanisms remain under investigation.

Biological Activity Studies

Recent studies have focused on the compound's effects on various biological systems. Below are key findings from recent research:

- Enzyme Inhibition : Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

- Receptor Binding : The compound's binding affinity to various receptors is being explored, with implications for drug development in treating diseases related to metabolic dysregulation.

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's inhibitory effects on enzyme activity. For instance, preliminary data suggest a significant reduction in enzyme activity at specific concentrations.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. These studies are crucial for understanding how the compound behaves in a living organism and its potential therapeutic effects.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| 1-(3-Chloro-4-ethylphenyl)propan-2-one | Antimicrobial and anti-inflammatory properties |

| 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one | Enzyme inhibition and receptor modulation |

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation , where a ketone (e.g., acetone derivative) reacts with an aldehyde under basic conditions. For example:

- React 3-(difluoromethoxy)-4-ethylbenzaldehyde with acetone in ethanol/NaOH to form the α,β-unsaturated ketone, followed by selective reduction (e.g., catalytic hydrogenation) to yield the target compound .

- Alternative routes may involve Friedel-Crafts acylation of the substituted benzene ring, though the electron-withdrawing difluoromethoxy group may require Lewis acid optimization (e.g., AlCl₃ or FeCl₃) to enhance electrophilic substitution .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The difluoromethoxy group (-OCF₂H) shows a characteristic triplet near δ 6.0–6.5 ppm due to coupling with two fluorine atoms. The ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet), while the propan-2-one methyl group appears as a singlet near δ 2.1–2.3 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 205–210 ppm. Fluorine coupling splits signals for carbons adjacent to -OCF₂H .

- FT-IR : A strong C=O stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the ketone and difluoromethoxy groups .

Advanced: How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : The difluoromethoxy group (-OCF₂H) is prone to hydrolysis, forming a phenolic derivative. Stability studies should use HPLC to monitor degradation products at pH < 3, with accelerated testing at elevated temperatures (e.g., 40–60°C) .

- Basic Conditions : The ketone may undergo aldol condensation. Use buffered solutions (pH 7–9) and track changes via UV-Vis spectroscopy (λmax shifts) or LC-MS to identify dimerization byproducts .

Advanced: What computational approaches predict reactivity in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the carbonyl group. Substituent effects (e.g., electron-withdrawing -OCF₂H) lower LUMO energy, enhancing reactivity toward nucleophiles like Grignard reagents .

- Molecular Dynamics Simulations : Model solvation effects (e.g., in THF or DMF) to predict regioselectivity in multi-step reactions .

Advanced: How to resolve contradictions in reported physical properties (e.g., boiling point)?

Methodological Answer:

- Purity Assessment : Use HPLC (>98% purity) and DSC (melting point analysis) to validate samples. Discrepancies in boiling points (e.g., reported 241°C vs. predicted 230–235°C) may arise from impurities or measurement methods (e.g., differential vs. capillary techniques) .

- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., 4-ethylphenylacetone, boiling point 241°C ) and adjust for substituent effects using group contribution models .

Advanced: What strategies optimize enantiomeric purity in derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric Catalysis : For derivatives with stereocenters, employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) in ketone reductions or alkylation steps .

Advanced: How to analyze regioselectivity in electrophilic substitution on the aromatic ring?

Methodological Answer:

- Directing Effects : The -OCF₂H group is meta-directing, while the ethyl group is ortho/para-directing. Competitive reactions (e.g., nitration) can be studied via HPLC-MS to quantify product ratios (e.g., meta vs. para nitro derivatives) .

- Isotopic Labeling : Use deuterated reagents to track substituent effects in kinetic isotope effect (KIE) studies .

Advanced: What are the challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

- Process Optimization :

- Temperature Control : Exothermic reactions (e.g., Friedel-Crafts) require jacketed reactors to prevent side reactions.

- Solvent Selection : Replace ethanol with recyclable ionic liquids to improve atom economy and reduce waste .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.